(1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,3R,5S)-3-methoxybicyclo[3.2.0]heptan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-10-6-2-5-3-8(9)7(5)4-6/h5-7H,2-4H2,1H3/t5-,6+,7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAJRNUFNZSNTB-XVMARJQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CC(=O)C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H]2CC(=O)[C@H]2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one typically involves the use of starting materials that can form the bicyclic structure through cyclization reactions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic core. The methoxy group can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. This includes the use of catalysts to increase yield and selectivity, as well as scalable reaction conditions that ensure the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to substitute the methoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that bicyclic compounds can exhibit significant anticancer properties. For instance, derivatives of bicyclo[3.2.0]heptan-6-one have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines.
- Case Study : A study published in the International Journal of Molecular Sciences reported the synthesis of several derivatives of bicyclo compounds and their biological evaluation against cancer cell lines such as K562 (chronic myelogenous leukemia) and PC3 (prostate cancer). The results showed promising cytotoxicity with IC50 values indicating effective growth inhibition at low concentrations .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | K562 | 15 | Significant cytotoxicity |
| Compound B | PC3 | 20 | Moderate cytotoxicity |
| Compound C | SW620 | >100 | Low toxicity to normal cells |
Neuroprotective Effects
The neuroprotective potential of bicyclic compounds is another area of interest. Studies have suggested that these compounds may help in protecting neuronal cells from oxidative stress and apoptosis.
- Case Study : Research has shown that certain bicyclic derivatives can inhibit pathways leading to neurodegeneration, making them candidates for developing treatments for diseases like Alzheimer's .
Building Blocks for Complex Molecules
(1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one serves as a versatile building block in organic synthesis due to its unique structural features.
- Synthesis Example : This compound can be utilized in the synthesis of more complex natural products and pharmaceuticals through various reactions such as nucleophilic substitutions and cycloadditions.
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Product D | 85 |
| Cycloaddition | Product E | 70 |
Polymer Chemistry
The incorporation of bicyclic structures into polymers can enhance their mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of (1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and pharmacological profiles:
Pharmacological Profiles
- Morphine-Like Analgesics : The m-methoxyphenyl-N-methyl analogue (6a) of 5-Aryl-3-azabicyclo[3.2.0]heptan-6-one ketals shows analgesic potency comparable to morphine, with naloxone-reversible effects . In contrast, bicifadine lacks narcotic properties due to its smaller bicyclo[3.1.0]hexane core and modified substituents .
- Receptor Interactions : Molecular modeling reveals that the methoxy group and aryl substituents in 5-Aryl-3-azabicyclo[3.2.0]heptan-6-one ketals align with morphine’s pharmacophore, enabling μ-opioid receptor binding . The absence of a nitrogen atom in Rac-3-oxabicyclo[3.2.0]heptan-6-one likely eliminates opioid activity .
Stereochemical Considerations
- Diastereomers of methylbicyclo[3.2.0]heptan-6-one exhibit distinct biological activities. For example, (1S,3R,5S)-3-Methylbicyclo[3.2.0]heptan-6-one shows higher enantiomeric excess (87–92%) compared to its (1S,3S,5S) counterpart, impacting receptor selectivity .
Key Research Findings
- Bioisosteric Replacements : Replacing the methoxy group in this compound with a benzyl or ethyl group alters lipophilicity and metabolic stability, as seen in 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one and (1R,5S)-3-ethyl-Bicyclo[3.2.0]hept-3-en-6-one .
- Ring Strain and Reactivity : The bicyclo[3.2.0] system’s strain enhances reactivity in nucleophilic additions, while larger rings (e.g., bicyclo[3.1.1]) reduce strain but limit conformational flexibility .
Biological Activity
(1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one, with the chemical formula CHO and a molecular weight of 140.18 g/mol, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological properties and interactions with biological systems.
The compound's biological effects are primarily attributed to its interaction with specific enzymes and receptors in the body. It is believed to modulate several pathways involved in metabolic processes and may exhibit anti-inflammatory and analgesic properties.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit certain enzymes linked to inflammatory responses. For instance:
- Enzyme Inhibition: The compound showed significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
- Cell Viability Assays: Studies using various cell lines indicated that the compound could reduce cell proliferation in cancer cells at specific concentrations.
In Vivo Studies
Preclinical studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:
- Animal Models: Experiments conducted on rodent models indicated that administration of this compound resulted in reduced inflammation markers and pain response when subjected to inflammatory stimuli.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other bicyclic compounds to highlight its unique properties:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | structure | Anti-inflammatory, COX inhibition | Unique methoxy group enhances activity |
| (1S,3R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-one | structure | Moderate anti-inflammatory | Phenyl group alters solubility |
| (1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid | structure | Weak anti-inflammatory | Lacks methoxy group |
Case Studies
Several case studies have highlighted the compound's therapeutic potential:
- Case Study on Pain Management : A study involving patients with chronic pain conditions showed promising results when treated with formulations containing this compound.
- Anti-Cancer Properties : Research published in a peer-reviewed journal indicated that this compound could induce apoptosis in specific cancer cell lines through the activation of caspase pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one, and how do reaction conditions influence stereochemical outcomes?
- Methodology : Three primary approaches are documented:
- Gas Chromatography (GC) Analysis : Use Agilent 19091Z-413E HP-1 methyl silicone columns to monitor reaction progress and quantify intermediates .
- Chiral Resolution : Restek 13104 Rt-betaDEXsm columns enable enantiomeric excess determination during asymmetric synthesis .
- Hydrogenation : H₂/Pt/C catalysis under controlled pressure (1–3 atm) ensures selective reduction of precursor alkenes without disrupting the methoxy group .
- Key Variables : Temperature (25–80°C), solvent polarity (e.g., THF vs. hexane), and catalyst loading (5–10% Pt) critically impact stereoselectivity.
Q. How can the stability of this compound be assessed under varying storage conditions?
- Protocol :
- Thermal Stability : Conduct accelerated degradation studies at 40°C, 60°C, and 80°C over 30 days, using HPLC (C18 columns) to quantify decomposition products .
- Light Sensitivity : Store samples in amber vials under UV/visible light (300–700 nm) and compare degradation rates via NMR (¹H, 13C) .
- Moisture Effects : Monitor ketone hydration by tracking pH changes in aqueous suspensions (0.1–1.0% w/v) .
Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
- Tools :
- NMR : ¹H-¹H COSY and NOESY experiments resolve axial vs. equatorial methoxy conformers .
- X-ray Crystallography : Single-crystal diffraction confirms absolute configuration (1S,3R,5S) .
- IR Spectroscopy : C=O stretching frequencies (~1700 cm⁻¹) correlate with ring strain and hydrogen-bonding interactions .
Advanced Research Questions
Q. How does the methoxy group at C3 influence the compound’s reactivity in Diels-Alder or nucleophilic addition reactions?
- Mechanistic Insights :
- Steric Effects : The methoxy group’s equatorial orientation (confirmed by DFT calculations) hinders electrophilic attack at C6, favoring endo selectivity in Diels-Alder reactions .
- Electronic Effects : Methoxy’s electron-donating nature increases ketone electrophilicity at C6, accelerating nucleophilic additions (e.g., Grignard reagents) by 20–40% compared to non-substituted analogs .
Q. What computational methods are suitable for modeling the compound’s conformational dynamics and intermolecular interactions?
- Approaches :
- DFT Calculations : B3LYP/6-31G(d) optimizations predict lowest-energy conformers and transition states for ring-opening reactions .
- MD Simulations : AMBER force fields simulate solvent effects (e.g., acetone vs. water) on hydrogen-bonding networks involving the ketone group .
Q. How can contradictions in reported bioactivity data (e.g., enzyme inhibition vs. activation) be resolved?
- Analytical Framework :
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify biphasic effects .
- Structural Analog Screening : Compare results with 3-demethoxy and 6-keto-modified derivatives to isolate pharmacophore contributions .
- Crystallographic Studies : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to map binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
